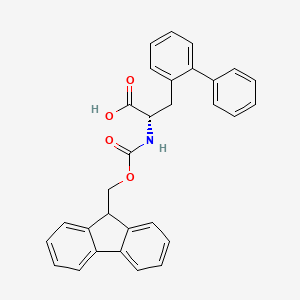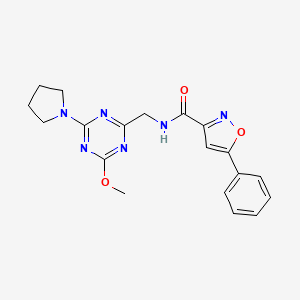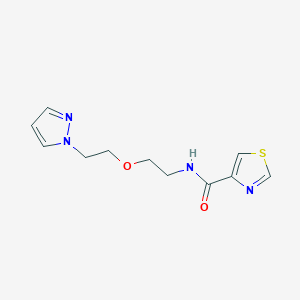
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, also known as CPP-115, is a potent GABA aminotransferase inhibitor that has gained attention for its potential therapeutic applications. GABA aminotransferase is an enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for regulating neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to increased inhibitory neurotransmission.
Scientific Research Applications
Chemoselective Synthesis and Drug Development
Chemoselective Acetylation of Aminophenols
The process of chemoselective acetylation, using catalysts like Novozym 435 for synthesizing intermediates for antimalarial drugs, demonstrates the significance of selective reactions in developing pharmacologically active compounds. This method's efficiency in synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, exemplifies the potential application of similar techniques in synthesizing or modifying compounds like N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide for therapeutic uses (Magadum & Yadav, 2018).
Antihypertensive Agents Development
Synthesis of Piperidin-4-yl Acetamide Derivatives
The development of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives to inhibit T-type Ca(2+) channels for antihypertensive therapy showcases the importance of structural modification in drug development. This research indicates how altering the position of the amide structure and the introduction of substituents can influence the activity and selectivity of pharmacological agents, suggesting a similar approach could be applied to this compound for developing targeted therapies (Watanuki et al., 2012).
Photochemical Reactions in Drug Stability
Photoreactions of Flutamide
The study on the photoreactions of flutamide, an anti-cancer drug, in different solvents underscores the importance of understanding the photochemical properties of pharmaceutical compounds. Such knowledge is crucial for assessing the stability and safety of drug substances under various conditions, including exposure to light. This research domain could offer insights into optimizing the storage and handling conditions of compounds like this compound to preserve their efficacy and minimize degradation (Watanabe et al., 2015).
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-17-7-3-4-8-18(17)24-14-19(23)21-13-15-9-11-22(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHVHBVWCMGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)


![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2573123.png)


![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)


![N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2573136.png)
![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)

